N,N'-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
N,N'-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a symmetrically substituted triazine derivative featuring two 4-fluorophenyl groups at the 2- and 4-positions and a morpholine moiety at the 6-position. Its molecular formula is inferred to be C₂₁H₁₈F₂N₆O (based on analogs in and ), with a molecular weight of approximately 396.4 g/mol .
Properties
IUPAC Name |
2-N,4-N-bis(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27/h1-8H,9-12H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZSWCFNXLJCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of 4-Fluorophenyl Groups: The 4-fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where 4-fluoroaniline reacts with the triazine core.
Incorporation of the Morpholine Ring: The morpholine ring is incorporated via nucleophilic substitution reactions, where morpholine reacts with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Such as halides, amines, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized triazine derivatives.
Reduction: May yield reduced triazine derivatives.
Substitution: May yield various substituted triazine derivatives with different functional groups.
Scientific Research Applications
N,N’-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N,N'-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine are best understood by comparing it to analogs with variations in substituents, as outlined below:
Substituent-Driven Functional Differences
Biological Activity
N,N'-bis(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound with a complex structure featuring fluorophenyl groups and a morpholine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in the context of cancer therapy and as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F2N6O. The presence of fluorine enhances its lipophilicity and stability, which can influence its biological activity.
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. Its structural components allow for interactions with various biological targets, potentially modulating pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values for different cell lines suggest a potent effect on tumor growth.
- Mechanistic studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Research has also revealed promising antimicrobial properties:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been reported.
- The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM.
- Antimicrobial Testing : In a clinical isolate study, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
